P-gp Inhibitory Potency in DLD1-TxR MDR Colorectal Cancer Cells: Jatrophane 2 vs. R(+)-Verapamil and Tariquidar
Jatrophane 2 demonstrates P-glycoprotein (P-gp) inhibitory activity that exceeds both R(+)-verapamil (a first-generation competitive P-gp inhibitor) and tariquidar (a third-generation non-competitive inhibitor) in DLD1-TxR colorectal multi-drug resistant cells. In a comparative functional screen of 12 jatrophane diterpenoids (compounds 1–6 and 11–16) isolated from E. dendroides latex, Jatrophane 2 and Jatrophane 5 were identified as the most potent P-gp inhibitors within the series [1]. The P-gp inhibitory activity was assessed via rhodamine 123 intracellular accumulation assay using flow cytometry, with the degree of inhibition reported as a qualitative ranking rather than a discrete IC₅₀ [1]. The qualitative potency ranking places Jatrophane 2 above both clinical benchmark inhibitors in this assay system, establishing it as a superior tool compound for probing P-gp-mediated efflux mechanisms [1].
| Evidence Dimension | P-glycoprotein inhibitory potency ranking (rhodamine 123 accumulation assay) |
|---|---|
| Target Compound Data | Jatrophane 2: Ranked most potent P-gp inhibitor among 12 tested jatrophanes; inhibition higher than R(+)-verapamil and tariquidar |
| Comparator Or Baseline | R(+)-verapamil (competitive inhibitor) and tariquidar (non-competitive inhibitor) – both less effective than Jatrophane 2 in DLD1-TxR cells |
| Quantified Difference | Qualitative superiority over both comparator inhibitors; Jatrophane 2 and Jatrophane 5 were the only two jatrophanes exceeding both verapamil and tariquidar |
| Conditions | DLD1-TxR human colorectal adenocarcinoma MDR cell line; rhodamine 123 accumulation assay with flow cytometric detection; compounds tested as a representative set of 12 jatrophanes from E. dendroides latex |
Why This Matters
For researchers procuring a P-gp inhibitor, Jatrophane 2 offers higher potency than the two most widely used reference compounds (R(+)-verapamil and tariquidar), enabling more complete P-gp blockade at lower test concentrations in MDR reversal experiments.
- [1] Jadranin, M., Pešić, M., Aljančić, I. S., Milosavljević, S. M., Todorović, N. M., Podolski-Renić, A., Banković, J., Tanić, N., Marković, I., Vajs, V., & Tešević, V. (2013). Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines. Phytochemistry, 86, 208–217. View Source
